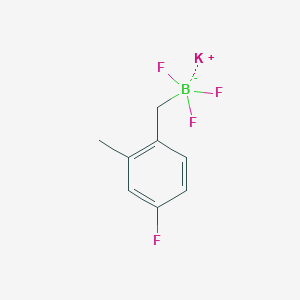

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-[(4-fluoro-2-methylphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF4.K/c1-6-4-8(10)3-2-7(6)5-9(11,12)13;/h2-4H,5H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPVGNXFDCSTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=C(C=C(C=C1)F)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Thermal Decomposition

A patent detailing the preparation of 1,2,4-trifluorobenzene offers insights into a diazotization-based method that can be adapted for synthesizing potassium trifluoro(4-fluoro-2-methylbenzyl)borate. The process involves two stages:

-

Formation of a Diazonium Fluoroborate Intermediate :

-

Thermal Decomposition :

-

The intermediate undergoes controlled thermal decomposition at 100–300°C, releasing nitrogen (N₂) and boron trifluoride (BF₃) gas.

-

The boron trifluoride is captured in an organic solvent (e.g., ether or tetrahydrofuran), while the residual product is purified via distillation to isolate the target compound.

-

This method emphasizes precise temperature control, with optimal yields (85%) achieved at 180°C for 2 hours.

Palladium-Catalyzed Cross-Coupling Reactions

A Suzuki-Miyaura coupling approach, adapted from protocols for analogous trifluoroborates, provides a scalable route. The general procedure involves:

-

Reagent Preparation :

-

4-Fluoro-2-methylbenzylboronic acid is combined with potassium trifluoroborate (KBF₃) in a polar aprotic solvent (e.g., dimethylformamide or cyclopentyl methyl ether).

-

-

Catalytic Coupling :

Key Optimization Parameters :

Alkylation of Chloromethyltrifluoroborate

A third method, derived from N-alkylation studies, employs potassium chloromethyltrifluoroborate (KCH₂BF₃) as a precursor:

-

Alkylation Reaction :

-

Workup and Purification :

Comparative Analysis of Synthesis Methods

Reaction Optimization and Challenges

Temperature and Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organotrifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as ethanol or toluene.

Major Products

The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds

Mechanism of Action

The mechanism of action of potassium trifluoro(4-fluoro-2-methylbenzyl)borate in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity, improving reactivity in cross-couplings. For example, para-CF₃-substituted styryltrifluoroborates achieved 78% yields in alkenylation reactions .

- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, leading to lower yields (e.g., 54% for para-methylstyryltrifluoroborate) .

- Steric effects : Ortho-substituted methyl groups (as in the target compound) may slow transmetalation steps in cross-couplings but improve regioselectivity.

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura reactions. Comparative studies reveal:

- Aryltrifluoroborates (e.g., potassium phenyltrifluoroborate) exhibit robust reactivity with aryl halides, forming biaryls in >80% yields under optimized conditions .

- Alkenyl/alkynyltrifluoroborates : Potassium trifluoro(phenylethynyl)borate participates in alkyne umpolung reactions, enabling access to substituted alkynes .

- Heteroaryltrifluoroborates : Derivatives like potassium trifluoro(N-methylindolo)borate show compatibility with heteroaryl halides, expanding access to pharmacophores .

Spectroscopic Properties

19F and 13C NMR data are critical for characterizing trifluoroborates:

- Potassium trifluoro(4-fluorophenyl)ethynylborate (): 19F NMR signals at -115.9 (BF₃⁻) and -135.1 ppm (aryl-F) .

- Potassium trifluoro(3-methoxyphenyl)ethynylborate (): 19F NMR at -135.0 ppm (BF₃⁻); methoxy carbon at 55.4 ppm in 13C NMR .

- Target compound : Expected 19F NMR signals near -135 ppm (BF₃⁻) and -115 ppm (aryl-F), with methyl group protons resonating at ~2.3 ppm in 1H NMR.

Stability and Handling

Potassium trifluoroborates are generally air-stable but hygroscopic. Storage recommendations vary:

Biological Activity

Potassium trifluoro(4-fluoro-2-methylbenzyl)borate is a member of the organotrifluoroborate family, which has gained attention for its potential biological applications. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

- Molecular Formula : C7H6BF4K

- Molecular Weight : 210.92 g/mol

- Stability : Known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules.

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. Its mode of action typically involves:

- Formation of Palladium Complexes : The compound acts as a reagent in cross-coupling reactions, forming palladium complexes that facilitate the synthesis of biologically active compounds.

- Interaction with Proteins : Boron-containing compounds are known to interact with proteins through hydrogen bonding and minor covalent interactions, which may enhance their biological efficacy .

1. Antibacterial Activity

Boron compounds have demonstrated significant antibacterial properties, particularly against Gram-negative bacteria. Studies indicate that this compound may exhibit similar effects due to its structural characteristics.

- Case Study : A study reported that boron-containing compounds could inhibit the growth of enteric bacteria, suggesting potential applications in antibiotic development .

3. Anticancer Activity

Boron compounds have been explored for their anticancer properties, particularly in targeting specific cancer cell pathways.

- Mechanism : Bortezomib, a boron-containing compound, inhibits the proteasome pathway, leading to apoptosis in cancer cells. This mechanism highlights the potential of boron derivatives like this compound in cancer therapy .

Table 1: Biological Activities of Boron Compounds

Table 2: Comparative Study of Boron Compounds

Q & A

Q. What are the established synthetic routes for Potassium trifluoro(4-fluoro-2-methylbenzyl)borate, and how can reaction conditions be optimized?

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹¹B and ¹⁹F NMR : Confirm trifluoroborate structure (¹¹B: δ = -1.7 to -2.0 ppm, quadrupolar splitting; ¹⁹F: δ = -135 to -136 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M⁻ + K⁺]⁺).

- X-ray Crystallography : Resolves borate geometry and potassium coordination .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-2-methyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Q. How can stability and solubility be systematically evaluated under varying experimental conditions?

Q. What strategies resolve contradictions in reported synthetic yields for analogous trifluoroborates?

Methodological Answer: Discrepancies often arise from:

Q. How can enantioselective applications of this compound be explored in asymmetric catalysis?

Methodological Answer:

- Chiral Ligand Screening : Test with (R)-BINAP or Josiphos ligands in asymmetric allylic alkylation.

- Dynamic Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.